2,2-dimethyl-1-[3-(pyridin-3-yloxy)azetidin-1-yl]propan-1-one
Description
Chemical Structure: The compound features a propan-1-one core substituted with two methyl groups at the C2 position and a 3-(pyridin-3-yloxy)azetidin-1-yl group at the C1 position (SMILES: O=C(C(C)(C)C)N1CC(C1)Oc1cccnc1) . Its molecular formula is C₁₃H₁₈N₂O₂ (MW: 234.29 g/mol), with a pyridine ring linked via an ether bond to a four-membered azetidine ring.
Properties
IUPAC Name |
2,2-dimethyl-1-(3-pyridin-3-yloxyazetidin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-13(2,3)12(16)15-8-11(9-15)17-10-5-4-6-14-7-10/h4-7,11H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTJFSCSYPWZLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CC(C1)OC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-1-[3-(pyridin-3-yloxy)azetidin-1-yl]propan-1-one typically involves the reaction of 3-pyridinol with 2,2-dimethyl-1-azetidinone under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective synthesis.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-1-[3-(pyridin-3-yloxy)azetidin-1-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) for halogenation or nitric acid (HNO3) for nitration.
Major Products Formed
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the pyridine ring.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential therapeutic applications. It acts as a precursor for the synthesis of various bioactive molecules, particularly those targeting central nervous system disorders.
Key Findings:
- PDE10 Inhibition : Research indicates that azetidine derivatives, including this compound, can act as phosphodiesterase 10 (PDE10) inhibitors. PDE10 is implicated in neuropsychiatric disorders, making these compounds potential candidates for treating conditions such as schizophrenia and Huntington's disease .
Antimicrobial Activity
The structural features of 2,2-dimethyl-1-[3-(pyridin-3-yloxy)azetidin-1-yl]propan-1-one suggest possible antimicrobial properties. Preliminary studies have shown that modifications of the azetidine ring can enhance activity against various bacterial strains.
Case Study Example:
A study evaluated several derivatives of azetidine compounds against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications led to increased potency, highlighting the importance of this compound in developing new antibiotics .
Materials Science
In addition to its biological applications, this compound is explored in materials science for its potential use in developing new polymers and coatings due to its unique chemical structure.
Applications Include:
- Polymer Synthesis : The compound can be polymerized to create materials with specific mechanical properties suitable for industrial applications.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-1-[3-(pyridin-3-yloxy)azetidin-1-yl]propan-1-one depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological system being studied.
Comparison with Similar Compounds
2,2-Dimethyl-1-(pyridin-3-yl)propan-1-one (3oa)
- Structure : Lacks the azetidine ring; pyridin-3-yl is directly attached to the propan-1-one core .
- Molecular Formula: C₉H₁₁NO (MW: ~149.19 g/mol).
- Key Differences :
- Simpler Substituent : The absence of the azetidine-ether moiety reduces steric hindrance and polarity compared to the target compound.
- Synthetic Accessibility : Synthesized via decarboxylative alkylation and purified via flash chromatography , whereas the target compound likely requires more complex cyclization steps.
- Applications : Used as a model substrate in catalytic studies due to its straightforward synthesis.
2-Benzyl-3-phenyl-1-(pyridin-2-yl)propan-1-one
2,2-Dimethyl-1-(piperazin-1-yl)propan-1-one
- Structure : Replaces azetidine with a six-membered piperazine ring .
- Key Differences: Ring Size and Basicity: Piperazine’s larger ring and two nitrogen atoms enhance basicity and hydrogen-bonding capacity, unlike the monocyclic azetidine. Pharmacokinetics: Piperazine derivatives are common in drug design (e.g., antipsychotics), but azetidine’s smaller size may improve metabolic stability.
3-(Dimethylamino)-2,2-dimethyl-1-(4-methylsulfonylphenyl)propan-1-one hydrochloride
- Structure: Features a sulfonylphenyl group and dimethylamino substituent .
- Key Differences :
- Electron-Withdrawing Groups : The sulfonyl group increases polarity and acidity, contrasting with the azetidine-ether’s mixed electronic effects.
- Salt Form : The hydrochloride salt improves aqueous solubility, whereas the target compound is likely a neutral molecule.
Biological Activity
2,2-Dimethyl-1-[3-(pyridin-3-yloxy)azetidin-1-yl]propan-1-one is a compound of interest in medicinal chemistry due to its unique structural features that combine a pyridine moiety with an azetidine ring. This combination is often associated with diverse biological activities, making it a potential candidate for therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . The compound's structure includes:
- A dimethyl group attached to the carbonyl carbon.
- A pyridine ring that contributes to its biological activity.
- An azetidine ring , which enhances the compound's interaction with biological targets.
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit a range of biological activities, including:
- Antifungal Activity : Studies have shown that this class of compounds can inhibit fungal growth by targeting specific enzymes essential for fungal survival.
- Anticancer Properties : The compound has been evaluated for its cytotoxic effects against various cancer cell lines, showing promising results in inhibiting cell proliferation .
The mechanism of action of this compound appears to involve:
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways critical for cell growth and survival.
- Cell Signaling Modulation : The compound can influence signaling pathways such as MAPK and PI3K/Akt, leading to altered cellular responses.
- Interaction with Receptors : It likely interacts with various cellular receptors, modulating their activity and affecting downstream signaling cascades.
Antifungal Activity
A study focusing on the antifungal properties of related compounds demonstrated that they effectively inhibited the growth of fungi by disrupting cellular processes necessary for their survival. The exact inhibition mechanism involves the interference with enzyme functions critical for cell wall synthesis .
Anticancer Activity
In vitro studies have assessed the antiproliferative effects of this compound against several cancer cell lines. For instance, it showed an IC50 value indicating significant cytotoxicity against MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.4 |
| HeLa | 12.8 |
| A549 (lung cancer) | 20.6 |
Q & A
Q. What spectroscopic techniques are critical for characterizing 2,2-dimethyl-1-[3-(pyridin-3-yloxy)azetidin-1-yl]propan-1-one, and what are the expected spectral markers?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- 1H NMR: Expect signals for the pyridine ring protons (δ 7.2–8.5 ppm), azetidine CH2 groups (δ 3.5–4.0 ppm), and methyl groups (δ 1.2–1.5 ppm). Aromatic protons in the pyridinyloxy moiety may split into distinct multiplet patterns.
- 13C NMR: Carbonyl (C=O) resonance near δ 200–210 ppm, pyridine carbons (δ 120–150 ppm), and quaternary carbons (e.g., dimethyl groups) at δ 25–35 ppm.
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (C14H19N2O2) with exact mass ≈ 255.1448 g/mol. Fragmentation patterns should highlight loss of azetidine or pyridinyloxy groups.
- X-ray Crystallography: Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths/angles, particularly the azetidine-pyrrolidinone linkage and spatial orientation of substituents .
Q. What are the best practices for handling and storing this compound to ensure stability?
Methodological Answer:
- Handling: Use inert atmosphere (N2/Ar) gloveboxes to prevent oxidation. Wear PPE (gloves, goggles) due to potential irritancy (analogous to pyridine derivatives). Avoid contact with reducing agents or strong acids/bases that could degrade the azetidine ring .
- Storage: Store in amber vials at –20°C under desiccant (silica gel) to minimize hydrolysis. Monitor stability via periodic HPLC analysis (C18 column, acetonitrile/water gradient) to detect degradation products.
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
- Multi-Technique Cross-Validation:
- Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian software) to validate electronic environments.
- Use X-ray crystallography (SHELXD/SHELXE) to resolve ambiguities in stereochemistry or bond connectivity. For example, azetidine ring puckering may lead to unexpected coupling constants in NMR .
- Isotopic Labeling: Synthesize deuterated analogs to isolate specific proton environments (e.g., azetidine CH2 vs. pyridine protons) in NOESY/ROESY experiments.
Q. What computational approaches can predict the compound’s reactivity and interaction with biological targets?
Methodological Answer:
- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases or GPCRs). Focus on the pyridinyloxy moiety’s hydrogen-bonding potential and azetidine’s conformational flexibility.
- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites. Compute Fukui indices to identify reactive centers for derivatization .
Q. How can synthetic routes be optimized to improve yield and purity?
Methodological Answer:
- Catalyst Screening: Test N-heterocyclic carbene (NHC) catalysts (as in ) for ketone formation. Compare yields under varying temperatures (25–80°C) and solvents (THF vs. DMF).
- Purification Protocols:
- Use flash chromatography (hexane/EtOAc gradient, 95:5 to 70:30) with silica gel.
- Recrystallize from ethanol/water mixtures to remove unreacted pyridine derivatives.
- Monitor by TLC (Rf ≈ 0.4 in 7:3 hexane/EtOAc) .
Q. How to design in vitro assays to evaluate bioactivity, leveraging structural analogs?
Methodological Answer:
- Target Selection: Prioritize enzymes/receptors with known affinity for azetidine or pyridine motifs (e.g., serotonin receptors, bacterial efflux pumps).
- Assay Design:
- Enzyme Inhibition: Use fluorescence-based assays (e.g., ATPase activity) with IC50 determination.
- Antimicrobial Testing: Perform MIC assays against Gram-positive/negative strains, referencing analogs with azetidine-derived antibiotics .
- Structure-Activity Relationship (SAR): Syntize derivatives (e.g., methyl → ethyl substitution) to correlate substituent effects with potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
